molecular formula C11H9FN2OS B1179193 calnexin CAS No. 139873-08-8

calnexin

Numéro de catalogue: B1179193
Numéro CAS: 139873-08-8
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calnexin is a 90 kDa integral endoplasmic reticulum (ER) membrane protein that functions as a crucial molecular chaperone within the this compound/calreticulin cycle, dedicated to the folding and quality control of newly synthesized N-linked glycoproteins . Its lectin domain binds transiently to monoglucosylated Glc₁Man₉GlcNAc₂ glycans on folding polypeptides, retaining them in the ER and preventing their aggregation . Through its flexible P-domain, this compound recruits function-specific chaperones like the protein disulfide isomerase ERp57, which catalyzes disulfide bond formation and isomerization, essential for correct protein folding . The cycle is regulated by glucosidase II, which trims the terminal glucose to release the glycoprotein, and UDP-glucose:glycoprotein glucosyltransferase, which acts as a folding sensor by reglucosylating misfolded proteins, allowing them to reassociate with this compound for additional folding attempts . Beyond its canonical role in glycoprotein folding, this compound is critical for maintaining calcium homeostasis in the ER and can modulate calcium oscillations by interacting with the SERCA2b calcium pump . It also plays a specific role in the assembly and maturation of major histocompatibility complex (MHC) class I proteins and T-cell receptor complexes . This compound deficiency in mouse models results in severe neurological deficits and motor dysfunction, underscoring its non-redundant role in neuronal health . This product is supplied for research applications, including Western Blot, Immunohistochemistry, and Immunofluorescence. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

139873-08-8

Formule moléculaire

C11H9FN2OS

Synonymes

calnexin

Origine du produit

United States

Applications De Recherche Scientifique

Cancer Immunology

Role in Tumor Microenvironment

Calnexin has been identified as a critical player in modulating immune responses within the tumor microenvironment. Studies have shown that this compound is upregulated in various cancers, such as oral squamous cell carcinoma and melanoma. Its expression correlates with impaired T-cell infiltration and function, which can lead to poor patient prognosis.

  • Case Study: Oral Squamous Cell Carcinoma
    • Findings : Increased this compound expression on tumor cells was associated with reduced CD4+ and CD8+ T-cell activity, enhancing PD-1 expression and inhibiting T-cell proliferation.
    • Implications : Targeting this compound may enhance antitumor immunity and improve therapeutic outcomes in immunotherapy .

Neurobiology

Impact on Myelination

This compound is essential for proper myelination in the nervous system. Research indicates that this compound deficiency leads to dysmyelination, affecting nerve conduction velocities.

  • Case Study: this compound-Deficient Mice
    • Findings : Mice lacking this compound exhibited significant myelin defects without affecting other systems. This highlights this compound's role in maintaining myelin integrity .
    • Implications : Understanding this compound's function could lead to novel approaches for treating demyelinating diseases.

Protein Quality Control

Folding of Glycoproteins

This compound assists in the folding and assembly of glycoproteins within the ER. It retains misfolded proteins for quality control, ensuring only properly folded proteins proceed to the cell surface.

  • Mechanism : this compound binds to glycoproteins through its lectin-like domain, facilitating their correct folding and preventing aggregation .
  • Research Insight : Studies show that disruption of this compound function leads to increased misfolded proteins, indicating its critical role in cellular homeostasis .

Cellular Stress Response

Regulation of ER-Phagy

This compound is involved in regulating ER-phagy (the selective degradation of ER components), especially under stress conditions.

  • Findings : Depletion of this compound enhances ER-phagy, suggesting its role in maintaining protein homeostasis during stress .
  • Implications : Targeting this compound could provide therapeutic avenues for diseases characterized by ER stress.

Data Summary Table

Application AreaKey FindingsImplications
Cancer ImmunologyUpregulation impairs T-cell function; correlates with poor prognosisPotential target for immunotherapy
NeurobiologyDeficiency leads to dysmyelination; affects nerve conductionInsights for treating demyelinating diseases
Protein Quality ControlEssential for glycoprotein folding; prevents aggregationCritical for maintaining cellular protein homeostasis
Cellular Stress ResponseRegulates ER-phagy; enhances degradation under stressTherapeutic potential for ER stress-related diseases

Comparaison Avec Des Composés Similaires

Comparison with Similar Chaperones and Regulatory Proteins

Calnexin shares functional and structural similarities with other ER chaperones but exhibits distinct mechanistic roles. Below is a detailed comparison:

Calreticulin

  • Structural Differences : Calreticulin is the soluble luminal analog of this compound, lacking the transmembrane domain .
  • Functional Overlap: Both bind monoglucosylated glycoproteins and recruit ERp57 for disulfide bond formation .
  • Substrate Specificity : Calreticulin preferentially interacts with smaller glycoproteins (e.g., MHC class I), while this compound binds larger substrates (e.g., viral glycoproteins) .
  • Regulatory Impact : this compound depletion increases ER stress-induced apoptosis, whereas calreticulin deletion primarily affects calcium signaling .

BiP/GRP78

  • Functional Role : BiP, an HSP70 family member, binds hydrophobic regions of unfolded proteins, independent of glycosylation status. It is a master regulator of the unfolded protein response (UPR) .
  • Divergent Stress Responses : Unlike this compound, BiP levels increase during ER stress to enhance protein folding capacity. This compound protein levels, however, decrease under prolonged stress (e.g., thapsigargin-induced cholestasis), exacerbating client protein degradation (e.g., NTCP) .
  • Apoptosis Regulation : BiP suppresses apoptosis by sequestering pro-apoptotic signals, while this compound promotes apoptosis via interactions with Bap31 and caspase-8 .

ERp57

  • Collaborative Role : ERp57 partners with this compound/calreticulin to mediate disulfide bond formation in glycoproteins .
  • Independent Functions : ERp57 also operates outside the this compound cycle, assisting in MHC class I peptide loading .

HSP70 and HSP90

  • Cytosolic vs. ER Localization : HSP70 and HSP90 are cytosolic/nuclear chaperones, whereas this compound is ER-specific .
  • Glycan Independence : HSP70/90 bind exposed hydrophobic residues, unlike this compound’s glycan-dependent mechanism .

Key Functional Differences in Stress Responses and Disease

ER Stress Sensitivity

  • Calreticulin : Loss exacerbates tunicamycin sensitivity due to impaired glycan editing .
  • BiP : Essential for mitigating tunicamycin- and thapsigargin-induced stress .

Disease Associations

  • Cancer : this compound overexpression in cervical cancer correlates with HPV integration, while its silencing in renal Wilms’ tumor activates JNK-mediated apoptosis .
  • Neurodegeneration : this compound levels remain stable in Grp78-deficient cerebellar neurons, unlike cytosolic proteins like neurofilament, highlighting its compartment-specific resilience .
  • Infection : this compound is hijacked by pathogens (e.g., Aspergillus fumigatus) to evade ER stress during host invasion .

Data Tables

Table 1: Structural and Functional Comparison of ER Chaperones

Chaperone Localization Binding Mechanism Key Clients Stress Response Role
This compound ER membrane Monoglucosylated N-glycans Viral glycoproteins, NTCP Promotes apoptosis under prolonged stress
Calreticulin ER lumen Monoglucosylated N-glycans MHC class I, SERCA2 Calcium signaling
BiP/GRP78 ER lumen Hydrophobic regions Unfolded proteins UPR activation, anti-apoptotic
ERp57 ER lumen Disulfide bonds Glycoproteins, MHC class I Oxidoreductase activity

Table 2: Phosphorylation Sites and Regulatory Roles of this compound

Site Kinase Functional Impact Reference
Ser563 ERK1 Modulates ER quality control
Ser534/Ser544 CK2 Redistributes this compound to juxtanuclear ER
Ser583 Unknown Required for GnRHR regulation

Research Findings and Clinical Implications

  • Therapeutic Targeting : this compound’s role in integrin-α5-mediated metastasis and its interplay with mutant p53/ENTPD5 offers druggable targets for cancer .
  • Immune Modulation : Selenium enhances this compound S-palmitoylation, boosting phagocytosis in macrophages, suggesting dietary adjuvants for immune support .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for validating calnexin antibodies in Western blotting and immunofluorescence?

  • Methodological Guidance : Optimize antibody dilution (1:1000 for WB, 1:50–1:200 for IHC/ICC) using lysates from cell lines with confirmed this compound expression (e.g., HeLa or HepG2). Include controls like knockout cells or siRNA-treated samples to confirm specificity. Triton X-100 (0.25%) is effective for permeabilization in ICC .
  • Validation Criteria : Ensure the antibody detects a single band at ~90 kDa (human this compound) and shows ER-specific localization. Cross-reference with commercial antibodies (e.g., Cell Signaling Technology #2433) for reproducibility .

Q. How can researchers ensure proper folding of recombinant this compound for in vitro studies?

  • Protocol : Use mammalian expression systems (e.g., HEK293) to retain post-translational modifications. Purify recombinant this compound (e.g., Human CANX with C-terminal His-tag) under non-denaturing conditions, and validate folding via circular dichroism or NMR spectroscopy .

Q. What are the standard methods to study this compound’s role in ER protein quality control?

  • Approach : Co-immunoprecipitation (Co-IP) with client proteins (e.g., MHC class I) or chaperones (e.g., ERp57). Use glycosylation inhibitors (e.g., castanospermine) to disrupt this compound’s lectin function. Monitor protein secretion via pulse-chase assays .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s dual role in protein folding and ER stress signaling?

  • Experimental Design : Compare this compound-knockout models (e.g., CRISPR/Cas9) with wild-type cells under ER stress inducers (tunicamycin/thapsigargin). Use RNA-seq to identify stress-response genes (e.g., BiP/CHOP) and assess misfolded protein aggregates via sucrose gradient centrifugation .
  • Data Interpretation : this compound’s luminal domain mediates folding, while its cytoplasmic tail may recruit stress sensors. FRET assays can quantify interactions between this compound and stress transducers like IRE1α .

Q. What structural techniques are optimal for mapping this compound-ERp57 interaction sites?

  • Methods :

  • NMR Spectroscopy : Use 15N^{15}\text{N}-labeled this compound P-domain fragments (residues 337–353) to identify ERp57-binding regions. Chemical shift perturbations (CSPs) pinpoint critical residues (e.g., W343, D344) .
  • ER Two-Hybrid System : Co-express this compound truncations (e.g., Δ28, Δ68) with ERp57 mutants (e.g., Δ488–500) to map binding determinants .

Q. How to interpret conflicting data on this compound’s role in neurodegenerative and autoimmune diseases?

  • Case Study : In multiple sclerosis (MS) models, this compound-deficient mice show reduced T-cell trafficking across the blood-brain barrier. Reconcile this with its canonical ER role by analyzing tissue-specific this compound isoforms or post-translational modifications (e.g., phosphorylation) via phosphoproteomics .
  • Validation : Use CRISPRa kits (e.g., OriGene GA100574) to overexpress this compound in microglia or oligodendrocytes and assess cytokine profiles .

Methodological Best Practices

Q. How to design a CRISPR-based study to modulate this compound expression without off-target effects?

  • Guide RNA Selection : Use three gRNAs targeting the CANX promoter (e.g., GA100574G1–G3) with a SAM enhancer vector. Include scramble controls and validate editing efficiency via qPCR/WB .
  • Phenotypic Analysis : Monitor ER morphology (electron microscopy) and protein aggregation (Thioflavin T staining) in edited cells .

Q. What statistical approaches are recommended for analyzing this compound-dependent ER membrane dynamics?

  • Quantitative Imaging : Apply 3D reconstruction software (e.g., Imaris) to cryo-electron microscopy (CEMOVIS) data of stacked ER membranes. Use FRET efficiency (NFRET) to quantify this compound oligomerization in OSER structures .

Data Reproducibility and Reporting

  • Literature Citation : Always cite primary studies (e.g., Schrag et al., 2001 for this compound structure) and disclose antibody lots, cell lines, and CRISPR reagents in supplementary materials .
  • Negative Results : Report cases where this compound constructs (e.g., L10-calnexin-cyt) fail to localize to ER membranes, as these inform mechanistic boundaries .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.